![molecular formula C21H31NO5 B1398290 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1354486-57-9](/img/structure/B1398290.png)
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid
Übersicht
Beschreibung
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C21H31NO5 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Platinum-Catalyzed Asymmetric Hydroformylation
Platinum complexes containing chiral ligands, including derivatives of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid, were synthesized for asymmetric hydroformylation of styrene, demonstrating their utility in organometallic chemistry (Stille et al., 1991).
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives
This compound is used in the asymmetric synthesis of piperidinedicarboxylic acid derivatives. The process involves multiple steps, including tribenzylation and alkylation, showcasing its role in complex organic synthesis (Xue et al., 2002).
Cytochrome P450-Mediated Metabolism
The tert-butyl moiety of similar compounds has been studied in the context of cytochrome P450-mediated metabolism. These studies provide insights into how such compounds are processed in biological systems (Prakash et al., 2008).
Synthesis of Ortho-linked Polyamides
Derivatives of this compound are used in the synthesis of ortho-linked polyamides, highlighting its relevance in materials science and polymer chemistry (Hsiao et al., 2000).
Collagen Cross-Links Synthesis
Efficient synthesis of collagen cross-links using derivatives of this compound demonstrates its application in bioorganic chemistry and the study of biological macromolecules (Adamczyk et al., 1999).
Solution-Phase Synthesis of Carboxamides
This compound is utilized in the solution-phase combinatorial synthesis of carboxamides, illustrating its versatility in the development of diverse chemical libraries (Malavašič et al., 2007).
Use in 19F NMR Probes
Derivatives of this compound are used in the development of 19F NMR probes, indicating their potential in analytical chemistry (Tressler & Zondlo, 2014).
Eigenschaften
IUPAC Name |
(2S,4S)-4-(4-tert-butyl-2-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO5/c1-13-10-14(20(2,3)4)8-9-17(13)26-15-11-16(18(23)24)22(12-15)19(25)27-21(5,6)7/h8-10,15-16H,11-12H2,1-7H3,(H,23,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYUHLGPGXKXBH-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[13C]-9-Methylfluorene-9-carbonyl chloride](/img/structure/B1398207.png)

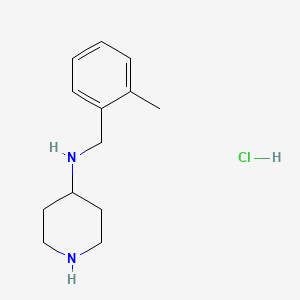
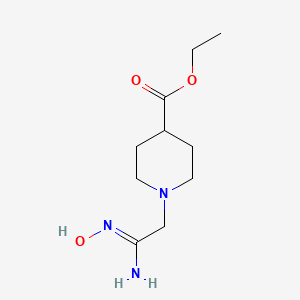


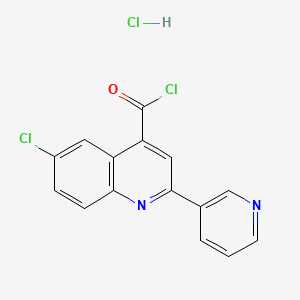
![Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride](/img/structure/B1398221.png)
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1398223.png)

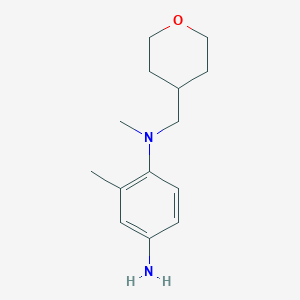
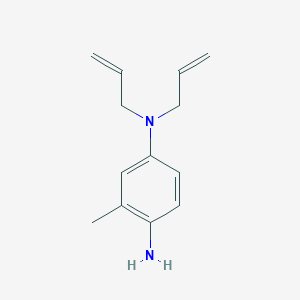
![1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398229.png)
![1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398230.png)